![molecular formula C16H13FO4 B6408520 2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261993-61-6](/img/structure/B6408520.png)
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%
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Overview
Description
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid, commonly referred to as FMBA, is a compound that has been used in a variety of scientific research applications. FMBA is a derivative of benzoic acid, and its structure consists of a benzene ring with a methyl group, a methoxycarbonyl group, and a fluoro group attached to the ring. It is a white solid with a melting point of 92-94°C, and is soluble in water and organic solvents. FMBA is commercially available in 95% purity.
Scientific Research Applications
FMBA has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. It has also been used in the synthesis of polymers and other materials, as well as in the study of molecular interactions. In addition, FMBA has been used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of FMBA is not fully understood. However, it is known that FMBA can interact with proteins, enzymes, and other molecules in the body, and this interaction can have a variety of effects on the body. For example, FMBA has been shown to bind to and inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, FMBA has been shown to interact with other enzymes, such as phospholipase A2, and to modulate the activity of the enzyme monoamine oxidase (MAO).
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBA are not fully understood. However, studies have shown that FMBA can inhibit the activity of certain enzymes and proteins, and this inhibition can lead to a variety of effects. For example, FMBA has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, FMBA has been shown to interact with other enzymes, such as phospholipase A2, and to modulate the activity of the enzyme monoamine oxidase (MAO).
Advantages and Limitations for Lab Experiments
The use of FMBA in laboratory experiments has several advantages. First, it is commercially available in 95% purity, which makes it easy to obtain and use. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, it is relatively non-toxic and can be used in a variety of experiments without posing a significant risk to the researcher.
However, there are also some limitations to the use of FMBA in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, it is not very stable in the presence of strong acids and bases, which can limit its use in certain types of experiments. Finally, the mechanism of action of FMBA is not fully understood, which can limit its use in certain types of experiments.
Future Directions
Given the potential of FMBA in scientific research, there are a number of possible future directions for its use. For example, further research is needed to better understand the mechanism of action of FMBA and its interactions with proteins, enzymes, and other molecules. In addition, further research is needed to explore the potential of FMBA as a therapeutic agent, as well as its potential use in the development of new drugs and materials. Finally, further research is needed to explore the potential of FMBA as a catalyst in organic synthesis, as well as its potential use in the synthesis of polymers and other materials.
Synthesis Methods
FMBA can be synthesized from benzoic acid and 3-fluoro-4-methoxybenzaldehyde. The reaction involves the use of a base, such as sodium hydroxide, to form an intermediate aryl-alkoxide. The intermediate is then reacted with a nucleophile, such as thionyl chloride, to form the desired product. The reaction can be carried out in a two-step process, or the intermediate can be isolated and used in the second step.
properties
IUPAC Name |
2-(3-fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-9-3-5-11(13(7-9)15(18)19)10-4-6-12(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTJLKDPJGCLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691487 |
Source
|
Record name | 3'-Fluoro-4'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid | |
CAS RN |
1261993-61-6 |
Source
|
Record name | 3'-Fluoro-4'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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